molecular formula C14H12ClF2N3O3 B14946204 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B14946204
M. Wt: 343.71 g/mol
InChI Key: TYBYTSGQECJOHH-UHFFFAOYSA-N
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Description

4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a butanoic acid chain and a 2-chloro-4,5-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12ClF2N3O3

Molecular Weight

343.71 g/mol

IUPAC Name

4-[4-[(2-chloro-4,5-difluorobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C14H12ClF2N3O3/c15-10-5-12(17)11(16)4-9(10)14(23)19-8-6-18-20(7-8)3-1-2-13(21)22/h4-7H,1-3H2,(H,19,23)(H,21,22)

InChI Key

TYBYTSGQECJOHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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